molecular formula C12H11NO8 B289201 (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate

(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate

Cat. No. B289201
M. Wt: 297.22 g/mol
InChI Key: URHMGNZXWPEWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate, also known as NBOMe-AMT, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used for scientific research purposes due to its unique properties.

Mechanism of Action

The mechanism of action of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate involves its binding to the 5-HT2A receptor in the brain. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that plays a role in mood regulation, perception, and cognition. By binding to this receptor, (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate alters the activity of neurons in the brain, leading to altered perception, mood, and thought.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate include altered perception, mood, and thought. The drug produces vivid visual and auditory hallucinations, changes in the perception of time and space, and alterations in mood and emotion. It can also lead to changes in thought patterns, such as increased introspection and creativity. However, the drug can also produce negative effects, such as anxiety, paranoia, and confusion.

Advantages and Limitations for Lab Experiments

The advantages of using (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, the drug is also associated with significant risks, including the potential for adverse psychological reactions, and must be used with caution.

Future Directions

There are several future directions for research on (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate. One area of interest is the therapeutic potential of hallucinogens for treating mental health conditions, such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for scientific research and therapeutic purposes. Additionally, further research is needed to understand the long-term effects of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate on the brain and behavior.

Synthesis Methods

The synthesis of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate involves the reaction between 2-amino-1-(6-nitro-1,3-benzodioxol-5-yl)ethanone hydrochloride and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, and the product is purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogenic drug that acts on the serotonin receptors in the brain, leading to altered perception, mood, and thought. The drug has been used to study the neural mechanisms underlying the psychedelic experience and to investigate the therapeutic potential of hallucinogens for treating various mental health conditions.

properties

Molecular Formula

C12H11NO8

Molecular Weight

297.22 g/mol

IUPAC Name

[acetyloxy-(6-nitro-1,3-benzodioxol-5-yl)methyl] acetate

InChI

InChI=1S/C12H11NO8/c1-6(14)20-12(21-7(2)15)8-3-10-11(19-5-18-10)4-9(8)13(16)17/h3-4,12H,5H2,1-2H3

InChI Key

URHMGNZXWPEWOH-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)C

Canonical SMILES

CC(=O)OC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)C

Origin of Product

United States

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